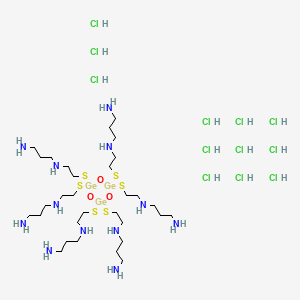
1,3-Propanediamine, N,N'',N'''',N'''''',N'''''''',N''''''''''-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of multiple germinylidene and thioethanediyl groups, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride involves multiple steps The initial step typically includes the preparation of the germinylidene intermediates, followed by their reaction with thioethanediyl groups under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the germinylidene groups to germane derivatives.
Substitution: Substitution reactions can occur at the amine or thioethanediyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, germane derivatives, and various substituted amines and thioethers.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The presence of multiple functional groups allows for diverse interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: A simpler analog with fewer functional groups.
1,3-Bis(dimethylamino)propane: Another related compound with similar structural features.
Uniqueness
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride is unique due to its complex structure and the presence of multiple germinylidene and thioethanediyl groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Propiedades
Número CAS |
136884-71-4 |
|---|---|
Fórmula molecular |
C30H90Cl12Ge3N12O3S6 |
Peso molecular |
1502.8 g/mol |
Nombre IUPAC |
N'-[2-[[2,4,4,6,6-pentakis[2-(3-aminopropylamino)ethylsulfanyl]-1,3,5,2,4,6-trioxatrigerminan-2-yl]sulfanyl]ethyl]propane-1,3-diamine;dodecahydrochloride |
InChI |
InChI=1S/C30H78Ge3N12O3S6.12ClH/c34-7-1-13-40-19-25-49-31(50-26-20-41-14-2-8-35)46-32(51-27-21-42-15-3-9-36,52-28-22-43-16-4-10-37)48-33(47-31,53-29-23-44-17-5-11-38)54-30-24-45-18-6-12-39;;;;;;;;;;;;/h40-45H,1-30,34-39H2;12*1H |
Clave InChI |
JDVHFFUDUGHTPO-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CNCCS[Ge]1(O[Ge](O[Ge](O1)(SCCNCCCN)SCCNCCCN)(SCCNCCCN)SCCNCCCN)SCCNCCCN.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















